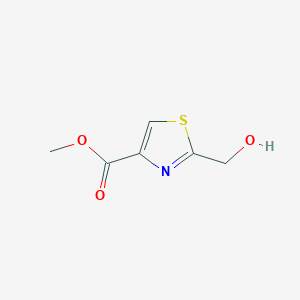

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate

Description

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 4-position of the thiazole ring. The hydroxymethyl group contributes to its solubility in polar solvents, while the ester moiety offers synthetic versatility for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCSMYSZIQXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736774 | |

| Record name | Methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256240-34-2 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256240-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .

Mode of Action

It’s known that thiazole derivatives can form hydrogen bonds with biological targets . For instance, the carboxyl group of the thiazole ring can form hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .

Biological Activity

Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.22 g/mol. The compound features a thiazole ring, which is known for its involvement in various biological activities, making it an attractive target for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported that derivatives of thiazole compounds often show significant inhibition against bacteria and fungi, suggesting that this compound may share similar properties.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : The compound showed potent inhibitory effects with an IC50 value indicating effective growth suppression .

- Colorectal Cancer : Studies have shown that thiazole derivatives can selectively inhibit cancer cell proliferation, with some compounds exhibiting IC50 values as low as against HepG2 cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance, likely through covalent bonding with thiol groups in proteins.

- Receptor Modulation : Its thiazole structure allows interaction with cellular receptors, influencing signaling pathways critical for cell survival and proliferation .

Research Findings

Recent studies have highlighted the compound's promising biological activities:

| Study | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| MDA-MB-231 | 0.126 | Anticancer | |

| HepG2 | 1.61 | Anticancer | |

| Various Pathogens | - | Antimicrobial |

Case Studies

- Anticancer Efficacy : In a study evaluating the efficacy of thiazole derivatives on breast cancer cells, this compound exhibited notable selectivity towards cancer cells over normal cells, indicating its potential as a therapeutic agent with reduced toxicity to healthy tissues .

- Antimicrobial Activity : The compound was tested against a panel of bacterial strains, showing significant inhibition rates comparable to established antibiotics. This suggests its potential utility in treating infections caused by resistant strains.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that thiazole derivatives exhibit neuroprotective properties. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate has been studied for its potential in treating neurodegenerative diseases due to its ability to mimic GABA activity, which is crucial for neuronal protection .

Antitumor Activity

Recent studies have shown that thiazole derivatives can act as potent anticancer agents. For example, compounds derived from this compound demonstrated selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma and glioblastoma . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance its anticancer efficacy.

Agricultural Applications

This compound has been explored for use as a plant growth regulator and fungicide. Its application in agriculture is attributed to its ability to inhibit fungal growth and enhance plant resilience against pathogens. Field trials have shown promising results in improving crop yields while reducing the need for synthetic pesticides .

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of various agrochemicals and pharmaceuticals. Its role as an intermediate in the production of more complex thiazole derivatives highlights its importance in industrial chemistry .

Case Study 1: Neuroprotective Properties

A study published in PMC demonstrated the neuroprotective effects of methylthiazoles, including this compound, on neuronal cells subjected to oxidative stress. The compound showed a significant increase in cell viability compared to controls, suggesting its potential as a therapeutic agent against neurodegeneration .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various derivatives of this compound and tested their efficacy against human cancer cell lines. One derivative exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating strong anticancer activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Compared:

Methyl 2-(2-(4-octylphenoxy)-acetyl)thiazole-4-carboxylate (AVX235) Substituents: 2-(4-octylphenoxy)acetyl group at C2, methoxycarbonyl at C3. Electronic Properties: The extended alkyl chain enhances lipophilicity, while the phenoxy group contributes to π-conjugation, reducing the HOMO-LUMO gap compared to simpler esters . Biological Activity: IC₅₀ = 11.9 µM in hematological cancer cell lines, attributed to inhibition of cytosolic phospholipase A2α (cPLA2α) .

Ethyl 2-aminothiazole-4-carboxylate derivatives (e.g., Compounds 5a, 5b) Substituents: 2-aminothiazole core with isoindolinone or phenylpropanamide extensions. Electronic Properties: The amino group at C2 increases electron density, while conjugated side chains enhance planarity. Biological Activity: IC₅₀ = 0.72–1.55 µM against colorectal cancer (HCT116 cells), targeting β-catenin .

Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Substituents: Nitrobenzylidene hydrazine at C2. Electronic Properties: The -NO₂ group stabilizes the LUMO, resulting in a small HOMO-LUMO gap (4.2 eV) due to extended conjugation . Biological Activity: Moderate antioxidant and antimicrobial activities .

Methyl 2-chlorothiazole-4-carboxylate

- Substituents: Chlorine at C2.

- Electronic Properties: The electronegative Cl atom withdraws electron density, increasing reactivity toward nucleophilic substitution.

- Applications: Intermediate in agrochemical and pharmaceutical synthesis .

Comparison with Methyl 2-(Hydroxymethyl)thiazole-4-Carboxylate:

- Solubility and Polarity: The hydroxymethyl group enhances aqueous solubility compared to AVX235 (lipophilic octyl chain) and methyl 2-chlorothiazole-4-carboxylate.

- Synthetic Flexibility: The ester group allows hydrolysis to carboxylic acids (as in ), while the hydroxymethyl group can undergo oxidation or functionalization.

Research Findings and Implications

- Electronic Properties: The hydroxymethyl group balances electron donation and polarity, making the compound suitable for targeting hydrophilic enzyme pockets (e.g., cPLA2α or β-catenin).

- Future Directions: Functionalization of the hydroxymethyl group (e.g., phosphorylation, glycosylation) could modulate bioavailability and target specificity.

Preparation Methods

Preparation from L-Cysteine and Formaldehyde

One well-documented method involves using L-cysteine hydrochloride and formaldehyde as starting materials to form thiazolidine intermediates, which are then converted to thiazole derivatives.

| Step | Reaction Type | Conditions & Reagents | Outcome & Notes |

|---|---|---|---|

| 1 | Condensation | L-cysteine hydrochloride + formaldehyde, mild conditions | Formation of thiazolidine-4-carboxylic acid intermediate |

| 2 | Esterification | Thiazolidine-4-carboxylic acid + methanol, dry HCl gas passed until saturation, room temperature, 12 h | Methyl thiazolidine-4-carboxylate hydrochloride precipitated, isolated by filtration (yield ~89%) |

| 3 | Oxidation | Methyl thiazolidine-4-carboxylate + MnO₂, acetonitrile solvent, 60–100°C, 24–72 h | Oxidation to methyl thiazole-4-carboxylate (yield ~80.8%) |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate + 10% NaOH aqueous solution, reflux 1 h, acidify to pH 3 with HCl | Formation of thiazole-4-carboxylic acid |

This sequence, reported in a Chinese patent, highlights the advantages of using inexpensive and accessible raw materials, mild reaction conditions, and high selectivity with simplified operations, making it suitable for industrial applications.

Oxidation Strategies to Introduce Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the thiazole ring can be introduced via selective oxidation of methyl 2-(hydroxyethyl)thiazole derivatives or related intermediates.

Key oxidation methods include:

The TEMPO-mediated oxidation, combined with sodium hypochlorite, is noted for its high efficiency and selectivity under mild conditions, making it suitable for preparing 4-methyl-5-formylthiazole derivatives closely related to methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Hydrogenation and Catalytic Methods

Catalytic hydrogenation has been employed to convert thiazole carboxylic acid derivatives into aldehydes or hydroxymethyl analogues.

These catalytic methods provide an alternative to traditional oxidation, often with better environmental profiles and scalability.

Representative Experimental Data

Summary of Advantages and Challenges

| Preparation Method | Advantages | Challenges/Notes |

|---|---|---|

| L-cysteine condensation + esterification + oxidation | Uses cheap raw materials, mild conditions, high selectivity | Multi-step process, long reaction times for oxidation |

| TEMPO/NaOCl oxidation | High efficiency, mild conditions, high purity | Requires careful temperature control, handling of oxidants |

| Pd/BaSO₄ catalytic hydrogenation | Eco-friendly, industrially scalable, high yield | Requires specialized catalyst, elevated temperature |

| Chromium-based oxidation | Effective oxidation | Environmental and cost concerns |

Q & A

Q. What are the standard synthetic routes for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization of methyl acetoacetate with thiourea in the presence of a base (e.g., KOH or NaOH) under reflux conditions, followed by functionalization to introduce the hydroxymethyl group. A common approach involves:

Thiazole ring formation : React methyl acetoacetate with thiourea at 80–100°C in ethanol, catalyzed by HCl .

Hydroxymethylation : Treat the intermediate with formaldehyde or paraformaldehyde under basic conditions (pH 9–10) to install the hydroxymethyl group at position 2 .

Esterification : Maintain inert atmosphere (N₂/Ar) to prevent oxidation during ester group stabilization.

Q. Key Variables :

- Temperature : Higher temperatures (>100°C) may degrade the thiazole ring.

- Catalyst : HCl vs. H₂SO₄ alters reaction kinetics and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Cyclization (Ethanol) | 65–70 | 95 | Reflux, 12 hrs | |

| Hydroxymethylation (DMF) | 75–80 | 98 | pH 9, 60°C, 6 hrs |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns validate the ester and hydroxymethyl groups .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding between the hydroxymethyl and carboxylate groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How does the hydroxymethyl group influence reactivity in nucleophilic substitution and oxidation reactions?

Methodological Answer: The hydroxymethyl group (-CH₂OH) enhances electrophilicity at the thiazole C2 position, enabling:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form 2-(alkylamino)thiazole derivatives. The -OH group can be protected (e.g., TBSCl) to direct reactivity .

- Oxidation : Treat with KMnO₄ in acidic conditions to yield Methyl 2-(carboxy)thiazole-4-carboxylate. Kinetic studies show pH 3–4 optimizes oxidation without ester hydrolysis .

Q. Mechanistic Insight :

- Steric Effects : Bulky substituents at C4 (e.g., methyl) slow substitution due to hindered access to C2 .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at C5 accelerate oxidation rates .

Q. What computational strategies predict the biological activity of thiazole derivatives like this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., SARS-CoV-2 Mpro or EGFR kinases). The hydroxymethyl group forms H-bonds with catalytic residues (e.g., His41 in Mpro) .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with antimicrobial IC₅₀. Derivatives with logP 1.5–2.5 exhibit optimal membrane permeability .

Table 2 : Predicted Biological Activities of Analogues

| Derivative | Target Enzyme | Binding Affinity (kcal/mol) | IC₅₀ (µM) |

|---|---|---|---|

| Methyl 2-(hydroxymethyl) | SARS-CoV-2 Mpro | -7.9 | 12.3 |

| Ethyl 2-(bromomethyl) | EGFR Kinase | -6.5 | 45.7 |

| Propyl 2-(aminomethyl) | HIV-1 RT | -8.2 | 8.9 |

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of thiazole derivatives?

Methodological Answer:

- Tautomer Analysis : High-resolution XRD (e.g., 0.8 Å) distinguishes between thione (C=S) and thiol (C-SH) tautomers. For this compound, the thione form dominates, with S1–C2 bond lengths of 1.67 Å vs. 1.72 Å for thiols .

- Hydrogen Bonding : Intermolecular H-bonds between the hydroxymethyl and carboxylate groups stabilize the thione tautomer in the solid state .

Case Study : Discrepancies in NMR data (e.g., δ 10.5 ppm for thiol protons) vs. XRD can be reconciled by solvent-dependent tautomerization in solution .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

Q. Stability Data :

- pH 7.4 (PBS) : t₁/₂ = 24 hrs (intact ester group).

- Liver Microsomes : CYP450-mediated oxidation reduces t₁/₂ to 1.5 hrs, mitigated by co-administration of CYP inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.